

An In-depth Technical Guide to 2-(4-Bromophenoxy)pyrimidine

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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)pyrimidine

Cat. No.: B1290870

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **2-(4-Bromophenoxy)pyrimidine**. While experimental data for some of the specific physicochemical properties of this compound are not readily available in public literature, this guide compiles the known information and provides context based on structurally related compounds. The document includes a plausible experimental protocol for its synthesis, a discussion of the broad biological activities associated with the pyrimidine scaffold, and visualizations of a representative synthetic workflow and a relevant biological signaling pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving pyrimidine-based compounds.

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.^{[1][2]} The pyrimidine nucleus is a key component of nucleobases, vitamins, and numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[3] The subject of this guide, **2-(4-Bromophenoxy)pyrimidine** (CAS No: 1016838-18-8), is a member of this important class of heterocyclic compounds. Its structure, featuring a pyrimidine ring linked to a brominated phenyl group via an ether linkage,

suggests its potential as a scaffold in the design of novel therapeutic agents. This document aims to provide a detailed summary of the available technical information for this compound.

Physicochemical Properties

Detailed experimental physicochemical data for **2-(4-Bromophenoxy)pyrimidine** is limited in the available scientific literature. However, key identifying information and data for a structurally analogous compound are presented below.

Table 1: Core Physicochemical Properties of **2-(4-Bromophenoxy)pyrimidine**

Property	Value	Source
CAS Number	1016838-18-8	[4][5]
Molecular Formula	C ₁₀ H ₇ BrN ₂ O	[5]
Molecular Weight	251.08 g/mol	[5]
Appearance	No Data Available	[5]
Melting Point	No Data Available	[5]
Boiling Point	No Data Available	[5]
Solubility	No Data Available	[5]

For comparative purposes, the physicochemical data for the structurally related compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is provided in Table 2. It is crucial to note that these values are not directly transferable to **2-(4-Bromophenoxy)pyrimidine** due to the differences in their heterocyclic rings (pyrimidine vs. tetrahydropyran).

Table 2: Physicochemical Properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 36603-49-3)

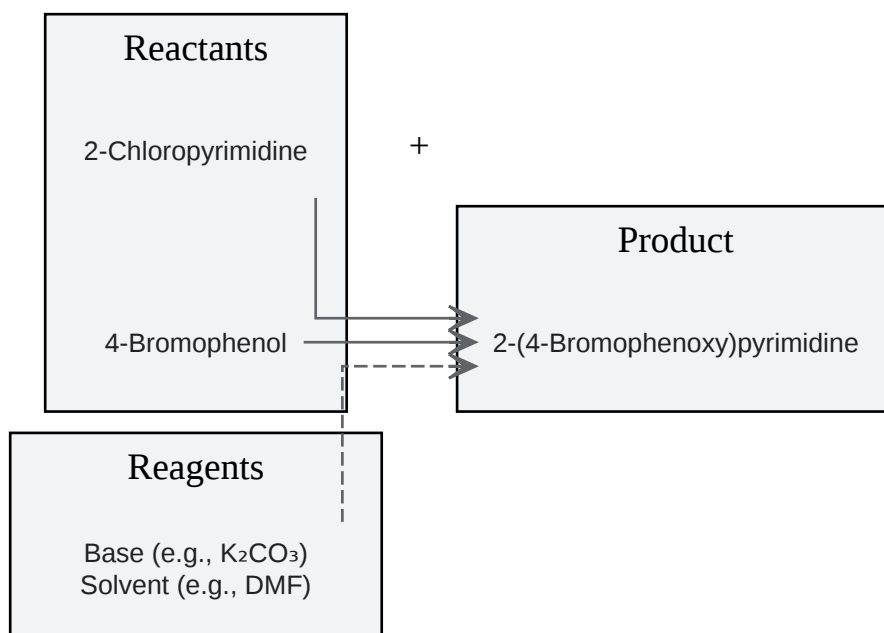
Property	Value	Source
Melting Point	56-58 °C	[6][7]
Solubility	Slightly soluble in water.	[6][7]
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[8]
Molecular Weight	257.12 g/mol	[9]

Synthesis of 2-(4-Bromophenoxy)pyrimidine

A common and effective method for the synthesis of 2-phenoxy pyrimidines involves the nucleophilic aromatic substitution of a halopyrimidine with a corresponding phenol.[10][11] A plausible synthetic route for **2-(4-Bromophenoxy)pyrimidine** is outlined below.

General Reaction Scheme

The synthesis can be achieved by reacting 2-chloropyrimidine with 4-bromophenol in the presence of a base.



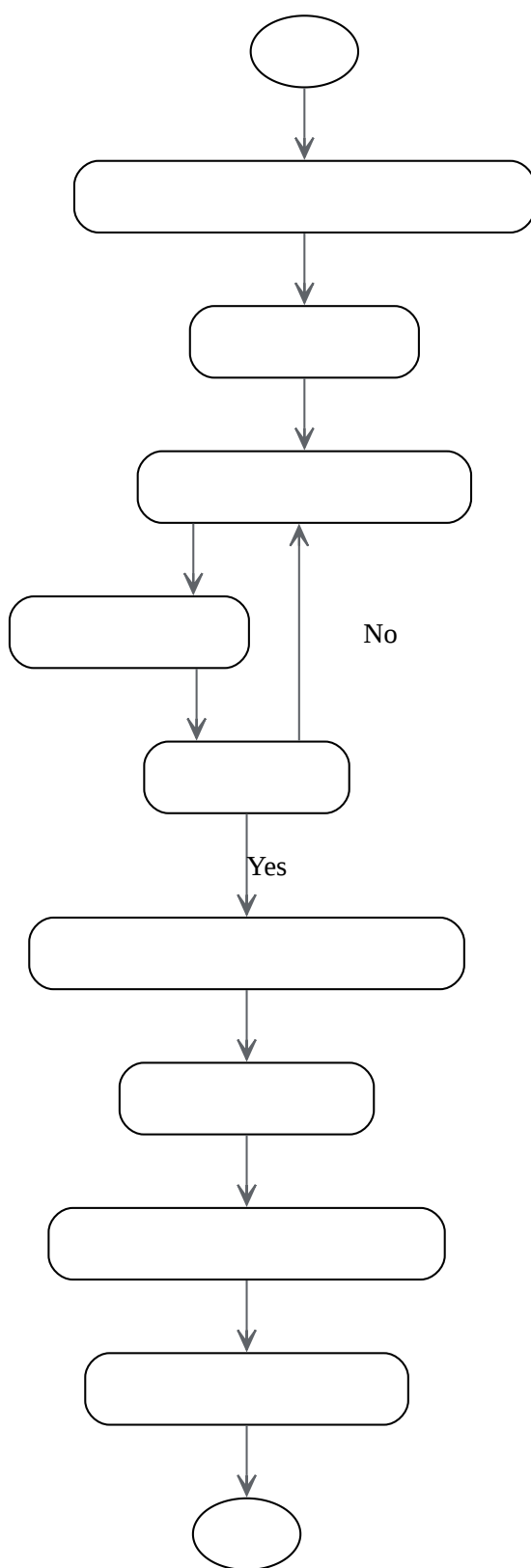
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A plausible synthetic route for **2-(4-Bromophenoxy)pyrimidine**.

Detailed Experimental Protocol

The following is a generalized experimental protocol based on similar syntheses reported in the literature.

- **Reaction Setup:** To a solution of 4-bromophenol (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
- **Addition of 2-Chloropyrimidine:** Stir the mixture at room temperature for 30 minutes, then add 2-chloropyrimidine (1.1 equivalents) portion-wise.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.



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Experimental workflow for the synthesis of **2-(4-Bromophenoxy)pyrimidine**.

Biological Activity and Signaling Pathways

While specific biological studies on **2-(4-Bromophenoxy)pyrimidine** are not prominent in the searched literature, the broader class of pyrimidine derivatives is of significant interest in drug discovery.

General Biological Significance of Pyrimidines

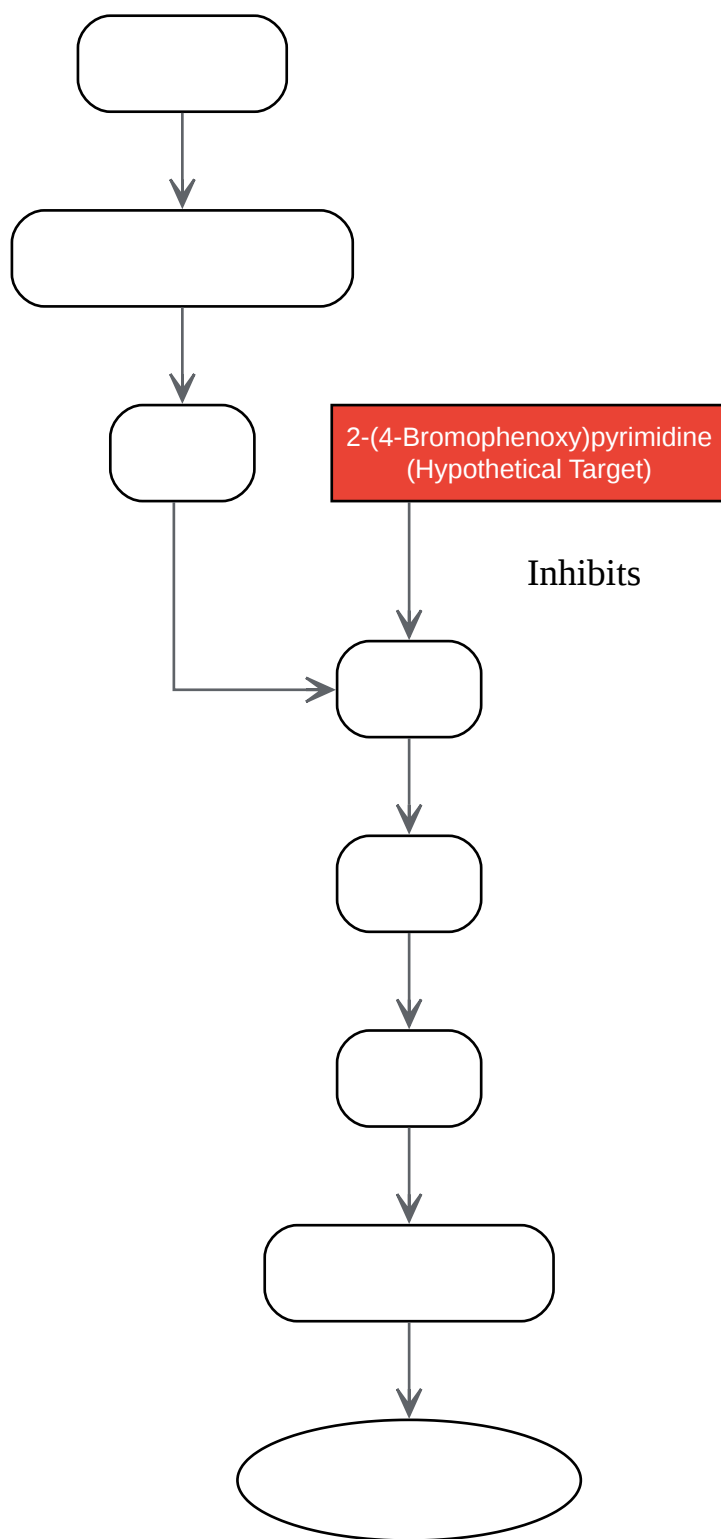
The pyrimidine scaffold is a well-established pharmacophore.^{[1][2]} Its derivatives have been shown to exhibit a wide range of biological activities, including but not limited to:

- **Anticancer Activity:** Many pyrimidine-based compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.^[3]
- **Antimicrobial Activity:** The pyrimidine ring is found in several antibacterial and antifungal agents.
- **Antiviral Activity:** Pyrimidine analogues are a key component of many antiviral drugs, including those used to treat HIV.
- **Anti-inflammatory Activity:** Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects.

Potential as a Kinase Inhibitor

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that **2-(4-Bromophenoxy)pyrimidine** could exhibit similar activity. Kinase inhibitors often function by competing with ATP for binding to the active site of the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell growth and survival.

The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors, such as the MAP kinase pathway.



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Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Conclusion

2-(4-Bromophenoxy)pyrimidine is a halogenated phenoxypyrimidine with potential applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physicochemical properties is currently lacking in the public domain, its synthesis is achievable through established chemical methodologies. The broader biological significance of the pyrimidine scaffold suggests that this compound may warrant further investigation, particularly as a potential kinase inhibitor. This guide provides a foundational summary of the available information and a framework for future research into this and related compounds.

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